5-Methyl-7-hydroxyisoflavone

Übersicht

Beschreibung

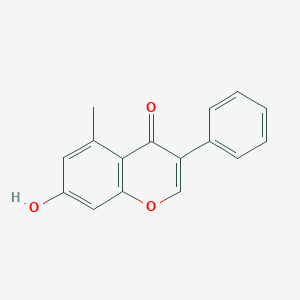

5-Methyl-7-hydroxyisoflavone is a chemical compound belonging to the isoflavone class of flavonoids. It is known for its potential health benefits and is often used in dietary supplements. This compound has a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol . It is structurally similar to other flavonoids and has been shown to exhibit various biological activities.

Wirkmechanismus

Target of Action

The primary targets of 5-Methyl-7-hydroxyisoflavone are bacterial efflux pumps . These proteins remove toxic substances from the cell and protect bacteria against the effects of antibiotics .

Mode of Action

This compound interacts with its targets by inhibiting bacterial efflux pumps . This compound also inhibits collagen synthesis, which is an important factor in cancer development and progression . It also inhibits the growth of some bacteria strains such as Staphylococcus aureus .

Biochemical Pathways

This compound is derived from the phenylpropanoid pathway . It is produced from the flavone intermediates such as naringenin and liquiritigenin . The resulted 2-hydroxyisoflavone is dehydrated by the isoflavone dehydratase (HID) to produce basic isoflavone compounds such as genistein and daidzein .

Pharmacokinetics

It’s known that the compound can produce false positive results in urinary tests for cannabinoid use .

Result of Action

The inhibition of bacterial efflux pumps by this compound can potentially enhance the effectiveness of antibiotics . By inhibiting collagen synthesis, it may also play a role in preventing cancer development and progression .

Biochemische Analyse

Biochemical Properties

5-Methyl-7-hydroxyisoflavone is known to modulate several biological activities

Cellular Effects

A related compound, 5-Hydroxy-7-Methoxyflavone, has been found to trigger mitochondrial-associated cell death via reactive oxygen species signaling in human colon carcinoma cells .

Molecular Mechanism

It is known that isoflavones can bind free radicals and regulate the cell cycle and apoptosis

Metabolic Pathways

Isoflavones, including this compound, are synthesized through the phenylpropanoid biosynthetic pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Methyl-7-hydroxyisoflavone can be synthesized from 3,5-dihydroxy-toluene through a series of reactions. The process begins with the Hoesch reaction to obtain 2,4-dihydroxy-6-methyldeoxybenzoin, followed by a cyclization process to produce this compound . The reaction conditions typically involve the use of dimethyl carbonate as a green synthesis reagent, with an overall yield of approximately 47.8% under optimal conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for use in supplements and other applications.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-7-hydroxyisoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the isoflavone structure.

Substitution: Substitution reactions, such as O-demethylation and hydroxylation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as dimethyl sulfate and triethyl orthoformate are used for methylation and methoxylation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-hydroxyisoflavone has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of flavonoid chemistry and synthesis.

Biology: The compound is studied for its antioxidant and anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

- 7-Hydroxy-5-methoxyisoflavone

- Biochanin A

- Genistein

- Daidzein

Comparison: 5-Methyl-7-hydroxyisoflavone is unique due to its specific methylation and hydroxylation pattern, which imparts distinct biological activities. Compared to other isoflavones like genistein and daidzein, it has a stronger inhibitory effect on estrogen activity and collagen synthesis . This makes it particularly valuable in cancer research and treatment.

Biologische Aktivität

5-Methyl-7-hydroxyisoflavone (5-M7HIF) is a compound belonging to the isoflavone class of flavonoids, recognized for its diverse biological activities and potential health benefits. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of 252.26 g/mol. Its unique methylation and hydroxylation pattern distinguishes it from other isoflavones, contributing to its specific biological effects.

- Target of Action : The primary target for 5-M7HIF is bacterial efflux pumps, which play a critical role in antibiotic resistance.

- Mode of Action : It inhibits these efflux pumps, potentially enhancing the efficacy of antibiotics against resistant bacterial strains.

- Biochemical Pathways : The compound is synthesized through the phenylpropanoid pathway, which is common for flavonoids.

Biological Activities

This compound exhibits various biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Research indicates that it modulates inflammatory pathways, which may have implications in chronic diseases.

- Estrogenic Activity : 5-M7HIF has been studied for its role in estrogen modulation, making it relevant in research on breast and prostate cancer .

Comparative Analysis with Other Isoflavones

The biological activity of this compound can be compared with other isoflavones such as genistein and daidzein. The following table summarizes key differences:

| Compound | Estrogenic Activity | Antioxidant Activity | Inhibition of Bacterial Efflux Pumps |

|---|---|---|---|

| This compound | Strong | Moderate | Yes |

| Genistein | Moderate | Strong | No |

| Daidzein | Weak | Moderate | No |

Case Studies

- Cardiovascular Health : A study indicated that isoflavones, including 5-M7HIF, may improve vascular health by enhancing arterial stiffness metrics in individuals with specific phenotypes (Equol producers) who metabolize soy isoflavones effectively. This suggests potential cardiovascular benefits associated with regular intake .

- Cancer Research : Investigations into the estrogenic properties of 5-M7HIF have highlighted its potential role in inhibiting cancer cell proliferation in hormone-dependent cancers. The compound's ability to modulate estrogen activity could provide therapeutic avenues for breast cancer treatment .

- Metabolism Studies : A metabolic study revealed that after administration, 5-M7HIF undergoes biotransformation resulting in various metabolites detectable in urine. This highlights its pharmacokinetic profile and potential implications for doping control in sports .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it can produce false positives in urine tests for cannabinoids, which necessitates caution in clinical settings.

Eigenschaften

IUPAC Name |

7-hydroxy-5-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-7-12(17)8-14-15(10)16(18)13(9-19-14)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGROPIASMMBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558070 | |

| Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55338-30-2 | |

| Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.